Propan-2-yl (2S)-2-methylbutanoate

Description

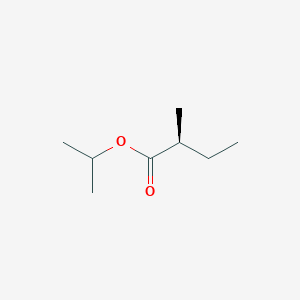

Propan-2-yl (2S)-2-methylbutanoate (CAS: Not explicitly provided; synonym: Isopropyl 2-methylbutanoate) is a branched-chain ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.12 g/mol . It is classified as a wax ester (WE 8:0) in lipid databases, indicating its role as a small lipid molecule . Its structure comprises an isopropyl alcohol esterified with 2-methylbutanoic acid, resulting in moderate hydrophobicity and volatility typical of short-chain esters.

Properties

CAS No. |

72487-17-3 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-methylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 |

InChI Key |

DIRDKDDFAMNBNY-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)OC(C)C |

Canonical SMILES |

CCC(C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2S)-2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-methylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol (isopropanol) and acid ((2S)-2-methylbutanoic acid).

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: Isopropanol and (2S)-2-methylbutanoic acid.

Reduction: Isopropanol and (2S)-2-methylbutanol.

Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Propan-2-yl (2S)-2-methylbutanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential as a flavoring agent in food science.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Propan-2-yl (2S)-2-methylbutanoate primarily involves its interaction with enzymes and other biological molecules. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with these enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Molecular Formula: C₁₀H₁₈F₃NO₂

- Key Features: Contains a trifluoroethylamino group and a dimethyl-substituted butanoate backbone. Synthesized via nucleophilic substitution using 2,2,2-trifluoroethyl triflate and a chiral amine precursor .

- Comparison: The amino group and trifluoromethyl substitution enhance polarity compared to Propan-2-yl (2S)-2-methylbutanoate, reducing volatility and increasing solubility in polar solvents like acetonitrile . Applications: Likely used as a pharmaceutical intermediate due to its chiral amine functionality, unlike the target compound, which lacks reactive amino groups .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂

- Key Features: Cyclobutane ring fused with a methylamino-carboxylate group. Synthesized via alkylation of a cyclobutanecarboxylic acid derivative using methyl iodide .

- The hydrochloride salt form increases water solubility, contrasting with the neutral, hydrophobic this compound .

Impurities and Derivatives in Pharmaceutical Analysis

(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp. E(EP))

- Molecular Formula: C₁₅H₂₃NO₃

- Key Features: Phenoxy and methoxyethyl substituents with an isopropylamino group.

- Comparison: The aromatic phenoxy group and secondary alcohol significantly increase molecular weight (265.35 g/mol) and polarity compared to the target compound . Likely exhibits lower volatility and higher melting point due to hydrogen bonding from hydroxyl and amino groups .

(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Imp. F(EP))

- Molecular Formula: C₁₂H₁₉NO₂

- Key Features :

- Simplified analogue of Imp. E(EP), lacking the methoxyethyl group.

- Comparison: Shares the isopropylamino motif with this compound but incorporates a phenoxy-propanol backbone, leading to distinct solubility and reactivity profiles .

Chiral Esters in Medicinal Chemistry

Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

- Molecular Formula: C₁₁H₁₅NO₃

- Key Features: Chiral amino ester with a 4-methoxyphenyl group. Purity: 97% (analytical standard) .

- Applications: Used as a medical research intermediate, leveraging its chiral amino acid-like structure for drug discovery .

Lipid-Classified Compounds

Citramalyl-CoA (LMFA07050119)

- Molecular Formula : C₂₆H₄₂N₇O₂₀P₃S

- Key Features :

- Coenzyme A (CoA) conjugate with a citramalate moiety.

- Comparison: The CoA group confers extreme hydrophilicity and a molecular weight of 897.14 g/mol, contrasting sharply with the small, hydrophobic this compound . Biological Role: Involved in metabolic pathways (e.g., citramalate metabolism), unlike the target compound, which is a simple lipid ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.